molecular formula C12H17BrN2O2S B3069822 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine CAS No. 1000018-35-8

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

Cat. No.: B3069822
CAS No.: 1000018-35-8
M. Wt: 333.25 g/mol
InChI Key: LQGLNCQPMBCRAE-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine is an organic compound that features a piperazine ring substituted with a bromine atom, a methyl group, and a methylsulphonyl group on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine typically involves the reaction of 5-bromo-2-methyl-4-(methylsulphonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-9-7-12(18(2,16)17)10(13)8-11(9)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLNCQPMBCRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCNCC2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203897
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-35-8
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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